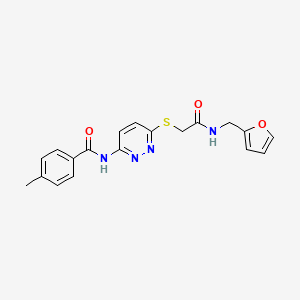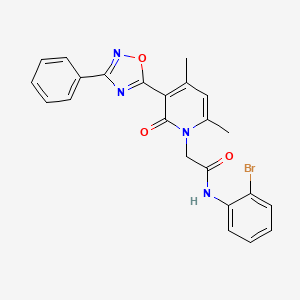![molecular formula C14H18N4O5S3 B3203729 1-(methylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 1021265-62-2](/img/structure/B3203729.png)
1-(methylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide
Descripción general
Descripción
The compound seems to contain several functional groups including a methylsulfonyl group, a sulfamoyl group, a benzo[d]thiazol-2-yl group, and a piperidine-4-carboxamide group . These groups are often found in biologically active molecules and could potentially have interesting properties.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, benzimidazole derivatives have been synthesized where a 4-(methylsulfonyl) phenyl pharmacophore was attached via its C-2 position .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzo[d]thiazol-2-yl group, for example, is a fused ring system that could contribute to the rigidity and planarity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the sulfamoyl group could potentially undergo hydrolysis or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the sulfamoyl and carboxamide groups could potentially make the compound polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
1-(methylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, such as carbonic anhydrase, matrix metalloproteinases, and histone deacetylases. This compound has also shown promising results in the treatment of cancer, inflammation, and infectious diseases. In cancer treatment, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation, this compound has been found to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In infectious diseases, this compound has been found to inhibit the growth of various pathogens, such as Mycobacterium tuberculosis and Staphylococcus aureus.
Mecanismo De Acción
The mechanism of action of 1-(methylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of various enzymes and signaling pathways. This compound has been found to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of pH balance in cells. This compound has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. In addition, this compound has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, which is a process of programmed cell death. This compound has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to cancer cells. In inflammation, this compound has been found to reduce the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In infectious diseases, this compound has been found to inhibit the growth of various pathogens, which is crucial for the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(methylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high potency against various enzymes and signaling pathways. However, this compound also has some limitations for lab experiments. It is a sulfonamide-based compound, which may cause unwanted side effects in vivo. In addition, this compound may have limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 1-(methylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide. One direction is to investigate the structure-activity relationship of this compound and its analogs, which may lead to the development of more potent and selective inhibitors of enzymes and signaling pathways. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which may provide insights into its efficacy and safety in animal models. Finally, the clinical trials of this compound in humans may provide valuable information on its potential applications in the treatment of various diseases.
Propiedades
IUPAC Name |
1-methylsulfonyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O5S3/c1-25(20,21)18-6-4-9(5-7-18)13(19)17-14-16-11-3-2-10(26(15,22)23)8-12(11)24-14/h2-3,8-9H,4-7H2,1H3,(H2,15,22,23)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJFAHUZKUQXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-((2,5-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3203659.png)
![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3203664.png)
![N-(3-methoxybenzyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3203669.png)
![3-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3203675.png)
![3-(4-chlorobenzyl)-N-(2-methoxyphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3203679.png)
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide](/img/structure/B3203683.png)

![N-(4-ethoxyphenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3203700.png)

![N-(4-((2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decan-8-yl)sulfonyl)phenyl)acetamide](/img/structure/B3203709.png)
![4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B3203718.png)
![3-(2-Phenoxyethyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3203725.png)

![4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B3203753.png)